molecular formula C11H13FO3 B567064 Methyl 2-fluoro-4-propoxybenzoate CAS No. 1330750-41-8

Methyl 2-fluoro-4-propoxybenzoate

Cat. No.: B567064
CAS No.: 1330750-41-8
M. Wt: 212.22
InChI Key: UENVVTLOYMGCGU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-propoxybenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the fourth position is substituted with a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-propoxybenzoic acid and methanol in the presence of a base or acid.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Ester Hydrolysis: 2-fluoro-4-propoxybenzoic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Methyl 2-fluoro-4-propoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Material Science: Utilized in the preparation of specialized polymers and coatings.

    Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-propoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    Methyl 4-propoxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological properties.

    Methyl 2-chloro-4-propoxybenzoate:

Uniqueness: Methyl 2-fluoro-4-propoxybenzoate is unique due to the presence of both the fluorine and propoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the propoxy group provides additional functionalization options.

Properties

IUPAC Name

methyl 2-fluoro-4-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENVVTLOYMGCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716516
Record name Methyl 2-fluoro-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-41-8
Record name Methyl 2-fluoro-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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